2-Chloroethoxy Roxithromycin is a derivative of Roxithromycin, a semi-synthetic macrolide antibiotic primarily used to treat various bacterial infections. Roxithromycin itself is known for its effectiveness against Gram-positive and some Gram-negative bacteria, making it a valuable therapeutic agent in clinical settings. The compound 2-Chloroethoxy Roxithromycin is characterized by the presence of a chloroethoxy group, which may influence its pharmacological properties and stability.
Roxithromycin was developed as a modification of erythromycin to enhance its stability in acidic environments and improve its antibacterial activity. The introduction of the chloroethoxy group in 2-Chloroethoxy Roxithromycin serves to further modify the compound's properties, potentially enhancing its effectiveness or altering its pharmacokinetics.
2-Chloroethoxy Roxithromycin falls under the category of macrolide antibiotics. It is classified as a small molecule with specific applications in treating bacterial infections. Its structure and classification align it closely with other macrolides like erythromycin, azithromycin, and clarithromycin.
The synthesis of 2-Chloroethoxy Roxithromycin involves several key steps, typically starting from erythromycin derivatives. One common method includes:
For example, in one synthesis protocol, erythromycin-9-oxime is mixed with acetone and sodium ethoxide, followed by the gradual addition of chloroethoxy methyl chloride under controlled temperature conditions .
The reaction conditions are critical for achieving optimal yields and purity. Temperature control during the addition of reagents and subsequent stirring times are essential to ensure complete reaction without decomposition of sensitive intermediates .
The molecular formula for 2-Chloroethoxy Roxithromycin is , with a molecular weight of approximately 841.47 g/mol. The structure includes several functional groups typical of macrolide antibiotics, including a lactone ring and an oxime group.
2-Chloroethoxy Roxithromycin can undergo various chemical reactions typical of macrolide antibiotics:
The stability of 2-Chloroethoxy Roxithromycin under different pH conditions can significantly affect its reactivity and efficacy as an antibiotic .
The mechanism by which 2-Chloroethoxy Roxithromycin exerts its antibacterial effects involves:
2-Chloroethoxy Roxithromycin is primarily used in:
This compound's structural modifications may also serve as a basis for developing new macrolide antibiotics with improved pharmacological profiles or reduced side effects .
2-Chloroethoxy roxithromycin is synthesized from erythromycin A, the foundational 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. The core modification involves the conversion of the acid-labile C9 ketone group to a stabilized oxime, preventing degradation under gastric conditions—a critical limitation of unmodified erythromycin [4] [6]. In the synthetic sequence, erythromycin A first undergoes oximation using hydroxylamine hydrochloride, yielding erythromycin-9-oxime as a key intermediate. This oxime is then alkylated with 2-chloroethoxymethyl chloride under basic conditions (e.g., sodium ethoxide in acetone at 0–5°C), introducing the chloroethoxy substituent [9]. The reaction mechanism proceeds via nucleophilic attack of the oxime oxygen on the alkyl chloride, forming the O-alkylated product rather than the N-alkylated isomer due to steric and electronic factors . This pathway is distinct from other erythromycin derivatives like clarithromycin (6-O-methylation) or azithromycin (ring expansion), emphasizing the strategic importance of C9 modification for enhancing stability and bioavailability [4].
Table 1: Key Erythromycin Derivatives and Modifications
Compound | Core Modification | Unique Feature |
---|---|---|
Erythromycin A | None | Acid-labile; rapid gastric degradation |
Roxithromycin | 9-O-(2-Methoxyethyl)oxime | Enhanced acid stability |
2-Chloroethoxy Roxithromycin | 9-O-(2-Chloroethoxy)oxime | Improved solubility and bioactivity |
Clarithromycin | 6-O-Methylation | Increased metabolic stability |
Azithromycin | 15-membered ring with nitrogen | Broader spectrum; longer half-life |
Alkylation of erythromycin-9-oxime requires precise optimization to maximize yield and regioselectivity. Key parameters include:
Regioselectivity during alkylation is governed by catalysts that stabilize the transition state:
Table 2: Catalytic Systems for Chloroethoxy Incorporation
Catalyst | Temperature (°C) | Solvent | Yield (%) | O-Alkylation Selectivity (%) |
---|---|---|---|---|
ZnCl₂ | 0–5 | Acetone | 78 | 88 |
BF₃·Et₂O | 20–25 | THF | 65 | 75 |
Boric Acid | 10–15 | Methanol | 70 | 82 |
NaOEt | 0–5 | Acetone | 68 | 80 |
Stereochemical integrity is paramount: The 18 chiral centers in erythromycin must remain unaltered. DFT studies confirm that ZnCl₂ preserves the (R) configuration at C10 by minimizing bond distortion during alkylation [2].
Solution-phase synthesis dominates industrial production due to scalability. However, it faces challenges:
Solid-phase approaches are emerging alternatives:
Sustainable synthesis strategies focus on atom economy and waste reduction:
Table 3: Byproducts and Mitigation Strategies
Byproduct | Formation Mechanism | Green Mitigation |
---|---|---|
N-Alkylated isomer | Competitive N-attack on alkyl chloride | Microwave optimization; ZnCl₂ catalysis |
Deoxyerythronolide | Acid-catalyzed hydrolysis | pH-controlled reaction (7.0–7.5) |
Di-alkylated impurity | Excess alkylating agent | Stoichiometric control; flow reactors |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0